molecular formula C4H5N3O B13607358 1,2-Oxazole-3-carboximidamide

1,2-Oxazole-3-carboximidamide

Cat. No.: B13607358
M. Wt: 111.10 g/mol
InChI Key: VTYNJTABFCXTBH-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Advanced Chemical Synthesis and Medicinal Chemistry Research

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of modern chemical and pharmaceutical sciences. ijnrd.orgrroij.com Their prevalence is underscored by the fact that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.govopenmedicinalchemistryjournal.com This prominence stems from their versatile structures and their ability to interact with a wide array of biological targets. ijprajournal.com

In the realm of medicinal chemistry, heterocycles are instrumental in the development of new therapeutic agents. nih.gov They form the core structure of numerous drugs, including antibiotics, anticancer agents, and anti-inflammatory medications. ijnrd.orgijprajournal.com The incorporation of heteroatoms like nitrogen, oxygen, and sulfur into a cyclic framework imparts unique physicochemical properties, such as modifying a molecule's solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov

The structural diversity of heterocyclic scaffolds allows medicinal chemists to fine-tune molecules for enhanced potency, selectivity, and improved safety profiles. rroij.com Advances in synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, have further expanded the accessibility to a vast range of functionalized heterocycles, driving innovation in drug discovery. nih.gov

Overview of Oxazole (B20620) and Oxadiazole Core Structures as Privileged Scaffolds

Among the vast family of heterocyclic compounds, oxazoles and oxadiazoles (B1248032) have emerged as "privileged scaffolds." This term denotes molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them particularly valuable in drug design.

Oxazole , a five-membered ring containing one oxygen and one nitrogen atom, is a key structural component in many natural products and synthetic pharmaceuticals. nih.govderpharmachemica.comd-nb.info The substitution pattern on the oxazole ring plays a crucial role in determining its biological activities, which span a wide spectrum including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govd-nb.info The oxazole nucleus is a versatile building block, offering three positions for substitution, which allows for the creation of diverse chemical libraries for drug screening. najah.edu

Oxadiazoles , which are five-membered rings containing one oxygen and two nitrogen atoms, exist in four isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). nih.gov The 1,2,4- and 1,3,4-oxadiazole isomers are particularly prominent in medicinal chemistry due to their chemical and thermal stability. nih.gov They are often used as bioisosteric replacements for ester and amide groups to improve metabolic stability. nih.gov The oxadiazole scaffold is a core component of various marketed drugs and is investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govtandfonline.comresearchgate.net The rigid, electron-rich framework of oxadiazoles makes them ideal for modulating the activity of diverse biological targets. tandfonline.com

The structural organization provided by both oxazole and oxadiazole rings can also influence the conformation of larger molecules, such as macrocycles, impacting their membrane permeability. chemrxiv.org

Positioning of 1,2-Oxazole-3-carboximidamide within Contemporary Academic Chemical and Biological Research

The specific compound, This compound , and its derivatives are gaining attention in contemporary research, particularly in the field of oncology. While research on the parent compound itself is specific, the broader class of 1,2,5-oxadiazole-3-carboximidamide derivatives has been the subject of significant investigation as potential therapeutic agents.

A notable area of research involves the design and synthesis of 1,2,5-oxadiazole-3-carboximidamide derivatives as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1). nih.govresearchgate.net IDO1 is an enzyme that plays a role in cancer immunosuppression by catalyzing the breakdown of the amino acid tryptophan. nih.govresearchgate.net By inhibiting IDO1, these compounds aim to enhance the body's anti-tumor immune response.

For instance, a study published in 2020 described the synthesis and biological evaluation of a novel series of 1,2,5-oxadiazole-3-carboximidamide derivatives. nih.gov Several of these compounds demonstrated potent inhibitory activity against human IDO1 in both enzymatic and cellular assays. nih.gov One compound, in particular, showed improved pharmacokinetic properties and comparable potency to a known IDO1 inhibitor, epacadostat, in a preclinical cancer model. nih.gov This research highlights the potential of the this compound scaffold in developing new cancer immunotherapies. nih.govresearchgate.net

The synthesis of such derivatives often involves multi-step chemical processes. For example, the synthesis of 1,2,4-oxadiazoles can be achieved through the cyclocondensation of amidoximes with various reagents. nih.gov The general synthetic strategies for oxazoles and their derivatives are well-established and continue to be refined. frontiersin.orgorganic-chemistry.orgsemanticscholar.org

The table below summarizes key research findings related to oxazole and oxadiazole derivatives, illustrating the broad therapeutic potential of these scaffolds.

Compound ClassBiological Target/ActivityKey Findings
1,2,5-Oxadiazole-3-carboximidamide derivativesIndoleamine-2,3-dioxygenase 1 (IDO1) InhibitionPotent inhibition of hIDO1, with some derivatives showing improved pharmacokinetic profiles compared to existing inhibitors. nih.govresearchgate.net
Oxazole derivativesAntimicrobialVarious derivatives exhibit significant antibacterial activity against a range of bacterial strains. nih.govderpharmachemica.com
1,2,4-Oxadiazole derivativesAnti-inflammatory and AnalgesicCompounds containing this nucleus show a wide range of anti-inflammatory and analgesic activities. nih.govresearchgate.net
Oxazole-containing macrocyclesMembrane PermeabilityThe inclusion of oxazole and oxadiazole grafts can rigidify the conformation of macrocycles, leading to excellent permeation. chemrxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

1,2-oxazole-3-carboximidamide

InChI

InChI=1S/C4H5N3O/c5-4(6)3-1-2-8-7-3/h1-2H,(H3,5,6)

InChI Key

VTYNJTABFCXTBH-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1C(=N)N

Origin of Product

United States

Synthetic Methodologies for 1,2 Oxazole 3 Carboximidamide and Its Derivatives

Classical Synthetic Routes to Oxazole (B20620) and Oxadiazole Systemsrsc.orgpreprints.orgmdpi.commdpi.comresearchgate.netnih.gov

Traditional methods for synthesizing isoxazole (B147169) systems have been the bedrock of isoxazole chemistry for over a century, with the first synthesis being reported by Claisen in 1903. nih.gov These routes typically involve the reaction of a three-carbon component with hydroxylamine (B1172632) or its derivatives. researchgate.net The two primary classical pathways are 1,3-dipolar cycloadditions and condensation reactions. researchgate.netresearchgate.net

Intramolecular Cyclocondensation Reactionsmdpi.comresearchgate.net

Intramolecular cyclocondensation is a powerful strategy for the formation of the isoxazole ring. These reactions involve a single molecule containing all the necessary atoms for the heterocyclic ring, which then undergoes cyclization, often with the elimination of a small molecule like water.

One common approach involves the cyclization of α-acylamino ketones in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride, a method known as the Robinson-Gabriel synthesis. mdpi.com While primarily used for oxazoles, modifications of this principle can be applied to isoxazole synthesis. Another key intramolecular strategy is the cyclization of alkynes functionalized with an oxime moiety. researchgate.net

A practical example of intramolecular cycloaddition involves the reaction of propargyl-substituted methyl azaarenes with tert-butyl nitrite (B80452) (TBN). mdpi.com In this one-pot process, TBN acts as both a radical initiator and the source of the N-O fragment, leading to the formation of isoxazole-fused tricyclic quinazoline (B50416) alkaloids through a sequence of nitration and annulation. mdpi.com The mechanism proceeds through the formation of an oxime intermediate, which is then oxidized to a nitrile oxide that undergoes a 1,3-dipolar cycloaddition. mdpi.com

Phenyliodine diacetate (PIDA) can also mediate the intramolecular oxidative cyclization of enamides to yield functionalized oxazoles. acs.org This heavy-metal-free method demonstrates broad substrate scope for forming the carbon-oxygen bond necessary for cyclization. acs.org

Intermolecular Cyclization Approachesmdpi.commdpi.com

Intermolecular cyclization reactions involve the coming together of two or more separate molecules to form the isoxazole ring. The most universally applied method in this category is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. researchgate.netrsc.org This reaction typically involves a nitrile oxide (the three-atom component) and an alkyne or alkene (the two-atom component). rsc.orgnih.gov

The generation of the nitrile oxide can be achieved in situ from various precursors, such as the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl halides. nih.gov For instance, reacting terminal alkynes with in situ generated nitrile oxides is a well-established, regioselective method for producing 3,5-disubstituted isoxazoles. nih.gov

Another significant intermolecular approach is the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine. researchgate.netresearchgate.net The reaction conditions, such as pH and temperature, are crucial factors in determining the regioselectivity of the final product, allowing for the synthesis of either 3-amino-5-alkyl or 5-amino-3-alkyl isoxazoles. organic-chemistry.org

Reactants Reaction Type Product Reference
α-Acylamino ketonesIntramolecular CyclocondensationOxazole derivatives mdpi.com
Propargyl-substituted methyl azaarenes + TBNIntramolecular CycloadditionIsoxazole-fused quinazolines mdpi.com
Nitrile oxides + AlkynesIntermolecular [3+2] Cycloaddition3,5-Disubstituted isoxazoles researchgate.netrsc.org
1,3-Dicarbonyl compounds + HydroxylamineIntermolecular CondensationSubstituted isoxazoles researchgate.netresearchgate.net

Amide and Nitrile Based Cyclizationsmdpi.comresearchgate.netscilit.com

Amides and nitriles are versatile starting materials for the synthesis of isoxazole and oxazole rings. The Robinson-Gabriel synthesis, for example, utilizes α-acylamino ketones, which are derived from amides, to form oxazoles through intramolecular cyclocondensation. mdpi.com

A more direct approach involves the reaction of β-ketonitriles with hydroxylamine in aqueous ethanol (B145695) to yield 3-aminoisoxazoles. nih.gov This method is particularly relevant for the synthesis of isoxazole-3-carboximidamide precursors.

Nitriles can also participate in [2+2+1] cycloaddition reactions with alkynes and an oxygen source to form substituted oxazoles. nsf.gov In these reactions, iodosylbenzene can serve as both the oxygen source and an activating reagent. nsf.gov Furthermore, the reaction of amides with diazoketones in the presence of a copper(II) triflate catalyst provides a route to 2,4-disubstituted oxazole derivatives. semanticscholar.org

Modern and Advanced Synthetic Strategies for Oxazole-Carboximidamidesrsc.orgmdpi.commdpi.comresearchgate.netnih.govresearchgate.net

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for constructing isoxazole-carboximidamides and their derivatives. rsc.orgrsc.org These modern strategies often employ metal catalysis or alternative energy sources to facilitate reactions under milder conditions.

Metal-Catalyzed and Metal-Free Approachesmdpi.commdpi.com

Both metal-catalyzed and metal-free reactions have become prominent in the synthesis of isoxazoles. nih.gov Metal catalysts, particularly copper and ruthenium, are often used in [3+2] cycloaddition reactions. rsc.orgresearchgate.net However, due to the high cost, toxicity, and difficulty in removing metal catalysts, there is a growing interest in developing metal-free alternatives. rsc.orgresearchgate.net

Metal-Catalyzed Approaches:

Copper-Catalyzed Reactions: Copper(I) is widely used to catalyze the reaction of in situ generated nitrile oxides with terminal acetylenes, providing a rapid and regioselective route to 3,5-disubstituted isoxazoles. nih.gov Copper(II) acetate (B1210297) in the presence of a base like DABCO can also catalyze the three-component reaction of phenylacetylene, tert-butyl nitrite, and ethyl diazoacetate to yield 3,5-disubstituted isoxazoles. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are employed in various stages of isoxazole synthesis, including the coupling of acid chlorides with terminal alkynes as a preliminary step to a one-pot, three-component reaction that forms isoxazoles. organic-chemistry.org

Iron and Palladium Sequential Catalysis: A four-step sequence using iron and palladium catalysts allows for the synthesis of trisubstituted isoxazoles from readily available propargylic alcohols. nih.govorganic-chemistry.org

Metal-Free Approaches: Metal-free synthesis of isoxazoles is often achieved through 1,3-dipolar cycloaddition reactions where the nitrile oxide is generated in situ without the need for a metal catalyst. nih.gov For example, the reaction of N-Boc-masked chloroxime with a mild base like sodium bicarbonate generates the corresponding nitrile oxide, which then reacts with an alkyne to produce the isoxazole. nih.gov One-pot cascade reactions under ultrasonication have also been developed, such as the reaction of ethyl nitroacetate (B1208598) and an aromatic aldehyde in water with DABCO as a catalyst. rsc.orgnih.gov Another metal-free method involves the cyclization of substituted 2-oxo-2-phenylethyl acetate and amines, which proceeds via a highly chemoselective C–O bond cleavage. rsc.org

Catalyst Type Reaction Key Features Reference
Copper(I)[3+2] Cycloaddition of nitrile oxides and acetylenesRegioselective, rapid nih.gov
PalladiumCoupling/CycloadditionOne-pot, three-component organic-chemistry.org
Iron/PalladiumSequential CatalysisFour-step sequence from propargylic alcohols nih.govorganic-chemistry.org
None (Base-mediated)In situ nitrile oxide generationAvoids metal contamination nih.gov
None (DABCO)One-pot cascade reactionUltrasonication, aqueous media rsc.orgnih.gov

Microwave-Assisted Synthesisrsc.orgmdpi.comresearchgate.net

Microwave-assisted organic synthesis has emerged as a green and efficient technique that can significantly reduce reaction times, improve yields, and enhance product selectivity. abap.co.inresearchgate.net The use of microwave irradiation is particularly advantageous for the synthesis of heterocyclic compounds like isoxazoles. abap.co.in

Microwave heating can be applied to various isoxazole synthetic routes, including 1,3-dipolar cycloadditions. nih.gov For instance, the synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride can be completed in minutes under microwave irradiation, compared to several hours required for conventional heating, with improved yields. researchgate.net

An efficient, catalyst-free synthesis of 3-substituted bis-isoxazole ethers has been developed using microwave-assisted 1,3-dipolar cycloaddition. nih.gov This method is environmentally friendly, operationally simple, and offers high regional selectivity. nih.gov Microwave irradiation has also been successfully used in the synthesis of trifluoromethylated isoxazoles and flavonoids containing an isoxazole ring, with reactions being completed in as little as five minutes. nih.gov The formation of oxazoles from oximes and acyl chlorides is another process that is significantly accelerated by microwave irradiation compared to traditional thermal methods. researchgate.net

One-Pot and Multicomponent Reactions

One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, offering advantages such as reduced reaction times, lower costs, and minimized waste by combining multiple reaction steps into a single operation without isolating intermediates. jsynthchem.commdpi.com These approaches are increasingly applied to the synthesis of complex heterocyclic structures like oxazoles. jsynthchem.com

A notable example is the one-pot, three-component synthesis of highly functionalized oxazoles using a copper ferrite (B1171679) (CuFe₂O₄) nanoparticle catalyst. jsynthchem.com This method involves the reaction of carboxylic acids, benzoin (B196080), and ammonium (B1175870) acetate in water. jsynthchem.com The catalyst is magnetically separable and reusable, adding to the efficiency of the process. jsynthchem.com While this specific example leads to 2,4,5-trisubstituted oxazoles, the principles of MCRs can be adapted for the synthesis of specifically substituted oxazoles like 1,2-oxazole-3-carboximidamide. For instance, the Van Leusen multicomponent reaction, which typically uses tosylmethyl isocyanide (TosMIC) and an aldehyde, is a powerful tool for constructing the oxazole ring and could be tailored for this purpose. ijpsonline.comajrconline.org

Another relevant approach is the 'click' reaction methodology. An efficient Cu(I)-pyrrolidinyl-oxazolo-carboxamide catalyst has been utilized in the one-pot synthesis of novel 3-substituted-1,2,3-triazolo-3-hydroxy-indolin-2-ones. rsc.org This reaction proceeds through an in situ generation of an azide (B81097) from a spiro-epoxide followed by a concomitant 'click' reaction in an aqueous medium. rsc.org The use of an oxazole-carboxamide as part of the catalyst highlights the integration of this functional group within advanced synthetic methods. rsc.org

Although some multicomponent reaction attempts to produce oxadiazoles (B1248032) from nitriles, hydroxylamine, and acid chlorides have been unsuccessful, leading instead to the amide of the corresponding nitrile, these studies provide valuable insight into the reaction landscape. jst.go.jp

Table 1: Examples of One-Pot and Multicomponent Reactions for Oxazole Synthesis

Reaction Type Reactants Catalyst/Conditions Product Type Reference
Three-Component Reaction Carboxylic acids, Benzoin, Ammonium acetate CuFe₂O₄ nanoparticles, Water Highly functionalized oxazoles jsynthchem.com
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC) Base 5-substituted oxazoles ijpsonline.com
'Click' Reaction Spiro-epoxides, Sodium azide, Terminal alkynes Cu(I)-pyrrolidinyl-oxazolo-carboxamide 1,2,3-triazolo-3-hydroxy-indolin-2-ones rsc.org
Tandem Oxidative Cyclization Aromatic aldehydes, Benzylamines I₂/t-BuOOH Polysubstituted oxazoles organic-chemistry.org

Green Chemistry Considerations in Synthesis

Green chemistry principles are increasingly integral to the development of synthetic methodologies for heterocyclic compounds. ijpsonline.com The focus is on using less toxic materials, reducing waste, and employing environmentally benign reaction conditions. jsynthchem.com

A significant green approach in oxazole synthesis is the use of water as a solvent combined with a recyclable catalyst. jsynthchem.com The synthesis of oxazoles from carboxylic acids and benzoin using a CuFe₂O₄ nanocatalyst in water exemplifies this, avoiding volatile organic solvents and allowing for easy separation and reuse of the catalyst. jsynthchem.com

Electrochemical synthesis offers another sustainable pathway for constructing the oxazole ring. A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides has been developed. rsc.org This method avoids the need for transition metals and chemical oxidants, operates under a sustainable catalytic system, and demonstrates good functional group tolerance. rsc.org The key intermediate, an acyloxyphosphonium ion, is generated via anodic oxidation. rsc.org

Furthermore, the use of microwave irradiation and ultrasound are established green techniques that can accelerate reaction rates and improve yields in oxazole synthesis. ijpsonline.com Catalyst-free, visible-light-promoted cyclization of aldehydes is another innovative green method for accessing 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives, a principle that could be explored for 1,2-oxazole synthesis. researchgate.net

Table 2: Green Chemistry Approaches in Oxazole Synthesis

Green Approach Specific Method Advantages Reference
Alternative Solvents Use of water as a solvent Reduces use of volatile organic compounds (VOCs), simplifies workup jsynthchem.com
Recyclable Catalysts Magnetically separable CuFe₂O₄ nanoparticles Minimizes catalyst waste, cost-effective jsynthchem.com
Electrochemical Synthesis Phosphine-mediated deoxygenative cycloaddition Avoids transition metals and toxic oxidants, sustainable rsc.org
Alternative Energy Sources Microwave irradiation, Ultrasound Faster reaction times, often higher yields ijpsonline.com
Photochemistry Visible-light-promoted cyclization Catalyst-free, uses a renewable energy source researchgate.net

Regioselectivity and Stereocontrol in this compound Synthesis

The synthesis of substituted 1,2-oxazoles often presents challenges in controlling regioselectivity, as reactions can yield multiple isomers. One of the primary pathways to the 1,2-oxazole ring is the reaction of a three-carbon component, like a 1,3-dicarbonyl compound, with hydroxylamine. beilstein-journals.orgnih.gov

A key strategy for achieving regioselectivity involves the use of β-enamino ketoesters as precursors. The condensation reaction between these precursors and hydroxylamine can lead to two potential regioisomeric 1,2-oxazoles. beilstein-journals.orgnih.gov For example, in the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the reaction of cycloaminyl β-enamino ketoesters with hydroxylamine hydrochloride was studied. nih.gov The reaction pathway proceeds through the formation of an intermediate (A), which eliminates dimethylamine (B145610) to form intermediate (B). Subsequent intramolecular cyclization and dehydration can then generate the desired 1,2-oxazole product. beilstein-journals.org The specific structure of the resulting regioisomer was unambiguously confirmed using various analytical techniques, including ¹H, ¹³C, and ¹⁵N NMR spectroscopy and single-crystal X-ray diffraction. nih.gov

Another approach to ensure regioselectivity is through directed metallation. The deprotonation of 2,4-dimethylthiazole-5-carboxylic acid using BuLi or LDA occurs regiospecifically at the 2-methyl site, and the corresponding oxazole shows similar reactivity. rsc.org Converting the carboxylic acid to a carboxamide can also solve regioselectivity problems associated with deprotonation. rsc.org

Palladium-catalyzed direct arylation of the oxazole core also offers high regioselectivity. By choosing task-specific phosphine (B1218219) ligands and solvents, arylation can be directed to either the C-2 or C-5 position. organic-chemistry.org Specifically, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org Furthermore, a robust and regioselective copper(II)-catalyzed cycloaddition of internal alkynes and nitriles provides an effective route to 2,4,5-trisubstituted oxazoles. rsc.org

Stereocontrol is also a critical consideration, particularly when chiral centers are present in the starting materials or products. In the synthesis of chiral 1,2-oxazole derivatives, chiral HPLC analysis is essential for separating and identifying enantiomers. nih.gov The use of chiral starting materials, such as N-Boc-protected cyclic amino acids, allows for the synthesis of chiral heterocyclic amino acid-like building blocks. nih.gov

Table 3: Regioselective Synthesis of Substituted 1,2-Oxazoles

Precursor/Substrate Reagent/Catalyst Position of Substitution Key Factor for Regiocontrol Reference
β-Enamino ketoesters Hydroxylamine HCl 4-carboxy, 5-cycloaminyl Structure of the enaminone precursor beilstein-journals.orgnih.gov
2,4-Dimethyloxazole-5-carboxylic acid BuLi or LDA 2-methyl position Directed ortho-metallation rsc.org
Oxazole Aryl halides Palladium / Phosphine ligands Solvent polarity and ligand choice organic-chemistry.org
Internal alkynes, Nitriles Copper(II) catalyst 2,4,5-trisubstituted Catalyst-controlled cycloaddition rsc.org

Derivatization Strategies for Structural Modification of the this compound Core

Structural modification of a lead compound is a fundamental strategy in drug discovery to optimize its biological activity, selectivity, and pharmacokinetic profile. The this compound core offers multiple sites for such derivatization.

One common strategy involves the modification of substituents attached to the core ring system. For instance, a series of 1,2,5-oxadiazole-3-carboximidamide derivatives were designed by introducing cyclic moieties into the side chain. nih.govresearchgate.net This structural change was aimed at altering the metabolic pathway and improving pharmacokinetic properties, such as half-life and oral bioavailability, compared to the parent compound, epacadostat. nih.govresearchgate.net

Another powerful derivatization strategy is bioisosteric replacement. The carboximidamide group can be considered a bioisostere of amide and ester functionalities. researchgate.net In some studies, the flexible carboximidamide group has been cyclized to form a more rigid 1,2,4-oxadiazole (B8745197) ring. jst.go.jpnih.gov This rigidification can lead to tighter binding within a biological target's active site, potentially increasing efficacy. nih.gov For example, novel naproxen (B1676952) analogues were synthesized where an aryl carboximidamide intermediate was cyclized to a 3-aryl-1,2,4-oxadiazole, resulting in compounds with dual inhibitory activity against COX-2 and 15-LOX. nih.gov

The synthesis of hybrid molecules is another approach. New 1,2,3-triazole/1,2,4-oxadiazole hybrids have been developed as dual inhibitors of EGFR and VEGFR-2. nih.gov In this work, 1,2,3-triazole-based carboximidamide derivatives were used as precursors to synthesize the final oxadiazole hybrids. nih.gov This highlights a strategy where the carboximidamide is not part of the final structure but is a key intermediate in a derivatization pathway. jst.go.jp

Table 4: Derivatization Strategies for the Carboximidamide and Oxazole Core

Strategy Modification Purpose Example Compound Class Reference
Side-Chain Modification Introduction of cyclic structures onto the side chain Improve pharmacokinetic properties (half-life, bioavailability) 1,2,5-Oxadiazole-3-carboximidamide derivatives nih.govresearchgate.net
Bioisosteric Replacement Cyclization of carboximidamide to a 1,2,4-oxadiazole ring Increase conformational rigidity, enhance binding affinity 3-Aryl-1,2,4-oxadiazole analogues of naproxen nih.govnih.gov
Structural Hybridization Linking the oxadiazole core with other heterocycles (e.g., 1,2,3-triazole) Create dual-target inhibitors 1,2,3-Triazole/1,2,4-oxadiazole hybrids nih.gov
Functional Group Conversion Conversion of a nitrile group to a carboximidamide Increase hydrogen bonding capacity to enhance biological activity Thiophene-3-carboximidamides jst.go.jp

Chemical Reactivity and Transformations of 1,2 Oxazole 3 Carboximidamide Derivatives

Reactions of the Oxazole (B20620) Ring System

The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle with a degree of aromatic character, which influences its reactivity. copbela.org It is generally less aromatic than its sulfur-containing counterpart, thiazole. cutm.ac.in The ring's reactivity is characterized by susceptibility to both electrophilic and nucleophilic attack at specific positions, as well as participation in cycloaddition and ring-opening reactions. wikipedia.orgresearchgate.net

Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic substitution, with the preferred site of attack being the C5 position. wikipedia.orgsemanticscholar.orgpharmaguideline.com The presence of electron-donating groups on the ring activates it towards electrophilic assault, facilitating reactions like nitration or halogenation. semanticscholar.orgnumberanalytics.com Conversely, the carboximidamide group at the C3 position is electron-withdrawing, which would deactivate the ring towards electrophiles compared to an unsubstituted oxazole.

Nucleophilic Aromatic Substitution: Nucleophilic substitution is also possible, primarily occurring at the C2 position, especially when a suitable leaving group is present. wikipedia.orgthepharmajournal.com The order of reactivity for halogen displacement is generally C2 >> C4 > C5. semanticscholar.orgthepharmajournal.com However, nucleophilic attack on the oxazole ring can often lead to ring cleavage rather than simple substitution. pharmaguideline.com

Cycloaddition Reactions: Oxazoles can function as dienes in Diels-Alder reactions, particularly when reacting with electron-deficient dienophiles. wikipedia.orgpharmaguideline.comresearchgate.net These [4+2] cycloaddition reactions are a well-established route for synthesizing highly substituted pyridine (B92270) derivatives. wikipedia.orgresearchgate.net The reaction proceeds through a bicyclic intermediate which can subsequently eliminate a molecule like water or a nitrile to yield the final aromatic product. wikipedia.orgarkat-usa.org Activation of the oxazole nitrogen with a Lewis acid or through alkylation can facilitate these cycloadditions. nih.gov

Deprotonation and Ring-Opening: The hydrogen atom at the C2 position of the oxazole ring is the most acidic, followed by C5 and then C4. semanticscholar.orgtaylorandfrancis.com Deprotonation at C2 using a strong base can lead to the formation of a lithio salt. wikipedia.org This species often exists in equilibrium with a ring-opened isonitrile, which can be trapped, providing a route to acyclic products. cutm.ac.inwikipedia.org Electron attachment can also induce ring-opening, typically by fission of the weak N-O bond. nsf.gov

The following table summarizes the primary reactions of the oxazole ring system.

Reaction TypePosition(s) of ReactivityReagents/ConditionsProduct Type
Electrophilic SubstitutionC5 (preferred), C4Activating groups requiredSubstituted oxazoles
Nucleophilic SubstitutionC2 (preferred)Good leaving group requiredSubstituted oxazoles
Diels-Alder CycloadditionActs as a diene (C2, C5)Electron-deficient alkenes/alkynesPyridines, Furans
Deprotonation/MetallationC2 (most acidic)Strong bases (e.g., BuLi)Ring-opened isonitriles
ReductionRingVarious reducing agentsRing-opened products or oxazolines

Reactivity of the Carboximidamide Moiety

The carboximidamide group, C(=NH)NH₂, is a highly functionalized moiety that behaves as a strong nitrogenous base and nucleophile. Its reactivity is central to many derivatization strategies.

The amidine functional group contains both an imine (C=N) and an amine (NH₂) group, providing multiple sites for chemical reactions. semanticscholar.org The nitrogen atoms are nucleophilic, and the imidamide carbon is electrophilic. This group can participate in condensation reactions and can be acylated, sulfonylated, or alkylated at the nitrogen atoms. semanticscholar.org

A key transformation of the carboximidamide group is its use as a precursor for synthesizing other heterocyclic systems. For example, amidines can undergo cyclization reactions with various reagents to form heterocycles like imidazoles or triazoles. semanticscholar.org Additionally, N'-hydroxycarboximidamides (amidoximes) can be prepared, which are important intermediates for producing 1,2,4-oxadiazoles. rjptonline.org The carboximidamide moiety can also act as a powerful electrophilic agent, reacting with nucleophiles like amines to form substituted guanidines.

The table below outlines the characteristic reactions of the carboximidamide group.

Reaction TypeReactive SiteReagents/ConditionsProduct Type
N-Acylation/N-SulfonylationAmine/Imine NitrogensAcyl chlorides, Sulfonyl chloridesN-functionalized carboximidamides
CyclizationEntire moietyDicarbonyl compounds, etc.Various heterocycles (e.g., imidazoles)
Reaction with NucleophilesImidamide CarbonAmines, HydrazinesSubstituted guanidines
Salt FormationBasic NitrogensAcidsAmidinium salts
Conversion to Oxadiazoles (B1248032)Requires N-hydroxylationAcid anhydrides, Acid chlorides1,2,4-Oxadiazole (B8745197) derivatives

Functionalization and Modification of the 1,2-Oxazole-3-carboximidamide Scaffold

Modification of the this compound scaffold involves leveraging the reactivity of both the heterocyclic ring and the side chain. The functional groups present can influence each other's reactivity, allowing for diverse synthetic transformations.

Functionalization can be achieved through direct substitution on the oxazole ring or by transformation of the carboximidamide group. For instance, the synthesis of various 5-substituted-1,2-oxazole-3-carboxamides has been achieved by first constructing the substituted oxazole ring and then coupling the corresponding carboxylic acid with an amine. nih.govresearchgate.net A similar strategy could be applied to carboximidamide derivatives.

Direct modification of a pre-formed scaffold is also a viable strategy. For example, a 2-(halomethyl) group on an oxazole ring can serve as a handle for nucleophilic substitution with various amines, thiols, or other nucleophiles, allowing for elaboration at the 2-position. nih.gov While the subject molecule is substituted at C3, similar principles of activating a position for substitution could be applied.

The carboximidamide group itself can be modified to alter the properties of the molecule. N-hydroxylation is a key step in converting the amidine to an oxadiazole, which acts as a bioisostere for esters and amides and can significantly alter the compound's biological profile. rjptonline.org

The interplay between the two moieties is crucial. The electron-withdrawing nature of the carboximidamide at C3 will influence the regioselectivity of electrophilic attack on the oxazole ring, directing it towards C5. Conversely, substituents placed on the oxazole ring, particularly at C4 and C5, can sterically and electronically influence the accessibility and reactivity of the carboximidamide group.

Potential strategies for modifying the this compound scaffold are summarized in the table below.

Modification StrategyTarget SiteExample TransformationPotential Outcome
Ring SubstitutionC5 of Oxazole RingElectrophilic halogenation or nitrationIntroduction of new functional groups on the ring
Side Chain CyclizationCarboximidamide MoietyReaction with dicarbonyl compoundsFormation of fused heterocyclic systems
Side Chain ConversionCarboximidamide MoietyN-hydroxylation followed by cyclizationConversion to a 1,2,4-oxadiazole-containing molecule
N-FunctionalizationCarboximidamide NitrogensAcylation, alkylation, or sulfonylationModification of solubility, H-bonding, and biological target interaction
Ring OpeningOxazole RingBase-mediated deprotonation at C2Synthesis of acyclic nitrile derivatives

Structure Activity Relationship Sar Studies of 1,2 Oxazole 3 Carboximidamide Analogs

General Principles of SAR in Heterocyclic Compounds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. dotmatics.com In the realm of heterocyclic compounds, these principles are particularly vital due to the vast structural diversity and wide range of pharmacological activities these molecules exhibit. rroij.com Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, form the core structure of many synthetic and natural bioactive compounds. rroij.comnih.gov

The general principles of SAR in heterocyclic compounds involve a systematic analysis of how modifications to the molecule's structure affect its interaction with a biological target, such as an enzyme or receptor. rroij.com Key aspects that are typically investigated include:

The Heterocyclic Core: The nature of the heterocyclic ring itself is fundamental. The type of heteroatoms (e.g., nitrogen, oxygen, sulfur), the size of the ring (e.g., five-membered like oxazole (B20620), or six-membered like pyridine), and the degree of saturation determine the compound's basic electronic and steric properties. rroij.com Nitrogen-containing heterocycles are especially prevalent in pharmaceuticals due to their ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets. rroij.com

Substituent Effects: The position, nature, and orientation of substituents on the heterocyclic ring play a pivotal role. Modifying substituents allows medicinal chemists to fine-tune properties such as potency, selectivity, solubility, and metabolic stability. rroij.com For example, adding electron-withdrawing or electron-donating groups can alter the electron distribution within the ring system, influencing binding affinity.

Stereochemistry and Conformational Analysis: The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are critical for optimal interaction with a specific biological target. The heterocyclic scaffold provides a defined framework that holds substituents in specific spatial orientations.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical and chemical properties, with the aim of improving potency or pharmacokinetic profiles. For instance, an oxazole ring might be replaced with a bioisosteric isoxazole (B147169) or thiazole to probe the importance of the heteroatom's position and nature.

By systematically synthesizing and evaluating a series of analogs with controlled structural variations, researchers can build a comprehensive SAR model. This model helps to identify the key chemical groups (pharmacophores) responsible for the desired biological effect and guides the rational design of new, more effective therapeutic agents. dotmatics.comrroij.com

SAR of 1,2,5-Oxadiazole-3-carboximidamide Derivatives as Biological Modulators

The 1,2,5-oxadiazole-3-carboximidamide scaffold has emerged as a promising framework for developing novel biological modulators, particularly as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a key enzyme in cancer immunosuppression, making it an attractive target for immunotherapy. nih.gov SAR studies on this class of compounds have provided valuable insights for optimizing their inhibitory activity.

A notable example is the development of derivatives designed to improve upon the pharmacokinetic profile of epacadostat, a known IDO1 inhibitor. nih.gov Researchers designed and synthesized a series of 1,2,5-oxadiazole-3-carboximidamide derivatives bearing a cyclic moiety in the side chain. nih.gov The evaluation of these compounds against human IDO1 (hIDO1) revealed key structural requirements for potent inhibition.

Key findings from these SAR studies include:

The Core Scaffold: The 1,2,5-oxadiazole-3-carboximidamide core is essential for activity, acting as a key structural motif for interaction with the IDO1 enzyme.

Side-Chain Modifications: The introduction of cyclic structures in the side chain significantly influenced both enzymatic and cellular activity. This strategy was employed to alter the metabolic pathway and potentially enhance pharmacokinetic properties like half-life and oral bioavailability. nih.gov

The antiplasmodial activity of related 3,4-disubstituted 1,2,5-oxadiazoles has also been explored. Studies on 4-substituted 3-amino-1,2,5-oxadiazole derivatives showed that antiplasmodial activity and selectivity are highly dependent on the substitution pattern of the 4-phenyl moiety. mdpi.com This highlights the importance of substituents on the oxadiazole ring for modulating biological activity against different targets.

The table below summarizes the inhibitory activity of selected 1,2,5-oxadiazole-3-carboximidamide derivatives against IDO1. nih.gov

CompoundhIDO1 IC₅₀ (nM)Cellular IC₅₀ (nM)
23 108.719.88
25 178.168.59
26 139.157.76

These studies demonstrate that systematic modification of the 1,2,5-oxadiazole-3-carboximidamide scaffold is a fruitful approach for developing potent and selective biological modulators. The insights gained from SAR analyses guide the design of new analogs with improved therapeutic potential. nih.gov

Impact of Substituent Effects on Preclinical Biological Activity

The effect of substituents on the preclinical biological activity of heterocyclic compounds is a central theme in SAR studies. The nature, position, and size of substituents can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties. For analogs of 1,2-oxazole-3-carboximidamide, specifically the related 1,2,5-oxadiazole derivatives, substituent effects are critical determinants of their biological function. mdpi.com

In the development of antiplasmodial agents based on the 3-amino-1,2,5-oxadiazole scaffold, the substitution pattern on a 4-phenyl ring was systematically investigated. mdpi.com This research revealed several key structure-activity relationships:

Influence of Phenyl Ring Substitution: The antiplasmodial activity and selectivity against Plasmodium falciparum were found to be strongly dependent on the substituents attached to the 4-phenyl moiety. mdpi.com

Dialkoxyphenyl Groups: The presence of a 3,4-dialkoxyphenyl group at the 4-position of the oxadiazole ring had a significant positive impact on both activity and cytotoxicity. For instance, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide showed high in vitro activity (IC₅₀ = 0.034 µM) and a very promising selectivity index of 1526. mdpi.com

Acylamino Group Substitution: Modifications to the N-acyl moiety at the 3-position of the 1,2,5-oxadiazole ring also played a crucial role. The most active compounds in one series were identified as 3-substituted or 3,4-disubstituted benzamides. mdpi.com

Similarly, in the context of 1,2,3-thiadiazole derivatives investigated for antiviral activity, SAR studies showed that specific substituents were crucial for potency. A 2-fluorophenyl substituent resulted in the best protective effect against the tobacco mosaic virus (TMV). mdpi.com Furthermore, for piperidine-based thiadiazole derivatives, it was observed that chlorine atom substitution led to good antiviral activity, and the position of the substituent on the phenyl ring (para- vs. ortho-) affected cytotoxic potency. mdpi.com

The table below illustrates the impact of different substituents on the antiplasmodial activity of 3-(3-methylbenzamido)-1,2,5-oxadiazole derivatives. mdpi.com

4-Position SubstituentPfNF54 IC₅₀ (µM)L-6 cells IC₅₀ (µM)Selectivity Index (S.I.)
3-ethoxy-4-methoxyphenyl 0.03451.871526
4-ethoxy-3-methoxyphenyl 0.275>31.54>115

These findings underscore the principle that even minor changes in substituent patterns can lead to significant differences in biological activity, guiding the optimization of lead compounds in preclinical development.

Conformational Analysis and its Correlation with Biological Function

Conformational analysis, the study of the three-dimensional shapes that a molecule can adopt, is crucial for understanding its biological function. The specific conformation of a drug molecule determines how well it can fit into the binding site of its biological target, a concept often described by the "lock and key" or "induced fit" models. For heterocyclic compounds like this compound and its analogs, computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for exploring this relationship. researchgate.net

Molecular docking simulations are frequently used to predict the preferred binding mode of a ligand within the active site of a target protein. nih.gov This technique was employed to understand the mechanism of action for novel 1,3,4-oxadiazole (B1194373) derivatives designed as antitubercular agents. By docking the compounds into the active site of the mycobacterial enzyme InhA, researchers could hypothesize a plausible mechanism of action, confirming that the oxadiazole nucleus could interact with the target protein. mdpi.com

In another study on 1,2,5-oxadiazole derivatives with antiproliferative activity, molecular docking was used to support experimental findings that some of these compounds could inhibit the catalytic activity of topoisomerase I. nih.gov The computational analysis provided a structural basis for the observed biological effect, showing how the specific conformation of the oxadiazole derivatives allows them to interact with the enzyme.

MD simulations can further refine these models by showing how the protein-ligand complex behaves over time, confirming the stability of the interaction. researchgate.net Such analyses can reveal key interactions, like hydrogen bonds or π-π stacking, that stabilize the binding of the ligand in its active conformation. researchgate.net For example, SAR studies on 1,2,3-triazole derivatives with antimalarial activity showed that their binding affinity was enhanced through specific van der Waals, π-S, π-π stacking, and hydrogen bond interactions with amino acids in the target's active site, which are dependent on the molecule's conformation. researchgate.net

These computational approaches provide invaluable insights that correlate a molecule's three-dimensional structure with its biological function, guiding the design of new derivatives with optimized shapes for improved target engagement and therapeutic efficacy.

Molecular Mechanism and Target Elucidation in Preclinical Research

Investigation of Molecular Targets and Pathways

The exploration of molecular targets for isoxazole-based compounds has revealed a range of potential enzymatic and receptor interactions. While direct studies on 1,2-Oxazole-3-carboximidamide are limited, research on closely related structures provides insights into its potential molecular pathways.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition:

A significant body of research has focused on derivatives of a structural isomer, 1,2,5-oxadiazole-3-carboximidamide, as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.netnih.gov IDO1 is a heme-containing enzyme that plays a crucial role in tumor immune escape by catalyzing the first and rate-limiting step in the degradation of tryptophan. nih.govnih.gov This process leads to the suppression of T-cell activity and the creation of an immunosuppressive tumor microenvironment. nih.gov

Numerous studies have designed and synthesized novel 1,2,5-oxadiazole-3-carboximidamide derivatives and evaluated their inhibitory activity against human IDO1 (hIDO1). These efforts aimed to improve upon existing IDO1 inhibitors like epacadostat by enhancing pharmacokinetic profiles and anti-tumor potency. researchgate.net For instance, a series of 1,2,5-oxadiazole-3-carboximidamide derivatives demonstrated potent inhibitory activity in both enzymatic and cellular assays. nih.govresearchgate.net

The following table summarizes the IDO1 inhibitory activity of selected 1,2,5-oxadiazole-3-carboximidamide derivatives from preclinical studies.

CompoundEnzymatic IC50 (nM)Cellular IC50 (nM)
Compound 13a 49.3712.34
Compound 13b 52.1214.34
Compound 23 108.719.88
Compound 25 178.168.59
Compound 26 139.157.76

Data sourced from multiple preclinical studies evaluating 1,2,5-oxadiazole-3-carboximidamide derivatives. nih.govresearchgate.net

It is critical to note that while these findings are for the 1,2,5-oxadiazole isomer, they highlight the potential of the carboximidamide functional group within a five-membered heterocyclic ring to interact with and inhibit IDO1. The development of azole-based IDO1 inhibitors is an active area of research, with various heterocyclic scaffolds being explored. acs.org

Proteasome Inhibition:

The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a key role in cellular processes like cell cycle regulation and apoptosis. unito.it While direct evidence for this compound as a proteasome inhibitor is not prominent, the broader class of heterocyclic compounds is under investigation for this target. The inhibition of the proteasome's chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities is a validated strategy in cancer therapy. mdpi.comsemanticscholar.org Research into new scaffolds for proteasome inhibitors is ongoing to overcome limitations of existing drugs. mdpi.com

DNA Gyrase Inhibition:

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a validated target for antibiotics. nih.gov Some novel antibacterial agents with a benzisoxazole scaffold have been shown to operate through the inhibition of DNA gyrase. nih.gov Additionally, certain isoxazole-triazole hybrid compounds have demonstrated antibacterial effects, with molecular docking studies suggesting DNA gyrase as a potential target. mdpi.com However, specific studies detailing the activity of this compound against DNA gyrase are not extensively documented.

Investigations into the receptor interactions of isoxazole (B147169) carboxamide derivatives have identified potential activity at transient receptor potential vanilloid 1 (TRPV1) channels and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Structure-activity relationship studies of a series of isoxazole-3-carboxamide (B1603040) derivatives led to the identification of potent TRPV1 antagonists. nih.gov Optimization of a screening hit resulted in compounds that demonstrated antihyperalgesic effects in preclinical models. nih.gov

Furthermore, isoxazole-4-carboxamide derivatives have been studied as modulators of AMPA receptors. mdpi.com These studies, however, focus on a different regioisomer (isoxazole-4-carboxamide) and an amide functional group rather than the carboximidamide moiety of this compound.

Cellular and Biochemical Assays for Mechanism of Action Elucidation

A variety of cellular and biochemical assays have been employed to understand the mechanism of action of isoxazole derivatives.

For the extensively studied 1,2,5-oxadiazole-3-carboximidamide derivatives targeting IDO1, cellular assays were performed using HEK293T cells over-expressing human IDO1 to confirm the enzymatic inhibitory activity in a cellular context. researchgate.net The anti-tumor efficacy of lead compounds has also been evaluated in syngeneic xenograft mouse models, such as those using Lewis Lung Cancer (LLC) or CT-26 colon carcinoma cells. nih.govresearchgate.net

In the context of general anticancer research, isoxazole-carboxamide derivatives have been evaluated for their cytotoxic activity against a panel of human cancer cell lines, including those for breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer. najah.edu Assays such as the MTS assay are used to determine cell viability and proliferation. nih.govnih.gov Further mechanistic studies have included cell cycle analysis and apoptosis assays to determine how these compounds affect cancer cell fate. najah.edu

Identification and Validation of Specific Biological Targets

The identification and validation of specific biological targets for this compound and its analogs are heavily concentrated on IDO1 for the 1,2,5-oxadiazole isomer. The validation of IDO1 as the target for these compounds is supported by several lines of evidence:

Direct Enzyme Inhibition: Potent inhibition of recombinant human IDO1 in biochemical assays. nih.govresearchgate.net

Cellular Activity: Inhibition of IDO1 activity in cells engineered to overexpress the enzyme. researchgate.net

Structure-Activity Relationships: Rational design and synthesis of derivatives with improved potency based on the IDO1 active site. researchgate.net

In Vivo Efficacy: Demonstration of anti-tumor effects in mouse models that are consistent with the known immunological consequences of IDO1 inhibition. nih.govresearchgate.net

For other potential targets like the proteasome and DNA gyrase, while the broader isoxazole scaffold has shown promise, the specific validation for the this compound structure is less clear. Similarly, while related isoxazole amides have been shown to target receptors like TRPV1, this has not been specifically validated for this compound. nih.gov

Computational and Theoretical Studies of 1,2 Oxazole 3 Carboximidamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of protein-ligand interactions and for virtual screening of compound libraries. Studies on isoxazole-carboxamide derivatives, which share the core structure of 1,2-oxazole-3-carboximidamide, have utilized molecular docking to explore their mechanism of action against various biological targets.

For instance, docking studies have been conducted on isoxazole-containing compounds to investigate their inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These studies help identify the specific binding interactions between the compounds and the active sites of COX-1 and COX-2. One study revealed that the most potent compound against COX-1 and COX-2 enzymes, A13, established ideal binding interactions within the COX-2 active site. nih.govnih.gov The presence of 3,4-dimethoxy and chloro substituents on the phenyl rings was shown to position the 5-methyl-isoxazole ring optimally within a secondary binding pocket of the enzyme. nih.gov

Furthermore, molecular docking has been employed to support the observed antimicrobial activity of these compounds. nih.gov Derivatives have been docked into the active sites of critical bacterial enzymes, such as P. aeruginosa elastase B and K. pneumonia KPC-2 carbapenemase, to rationalize their antibacterial effects. nih.gov For example, compound A8, which showed activity against Pseudomonas aeruginosa and Klebsiella pneumonia, was found to have favorable binding interactions with elastase and KPC-2 carbapenemase, respectively. nih.govnih.gov

Similarly, in the development of novel fungicides, molecular docking simulations of carboxamide derivatives containing a 1,2,3-triazole ring were used to understand their interaction with the target enzyme, succinate dehydrogenase (SDH). nih.gov The simulation for a particularly active compound, A3-3, revealed key interactions with amino acid residues ARG43, TYR58, and TRP173 through hydrogen bonds and pi-pi stacking, explaining its potent inhibitory mechanism. nih.gov

Table 1: Examples of Molecular Docking Studies on Related Carboxamide Derivatives
Compound/DerivativeProtein TargetKey Interactions/FindingsBinding Affinity (kcal/mol)
Compound A13 (Isoxazole-carboxamide)COX-2Optimal binding in secondary pocket due to specific substitutions. nih.govNot specified
Compound A8 (Isoxazole-carboxamide)P. aeruginosa elastase, KPC-2 carbapenemaseIdentified as a potential mechanism for its antibacterial activity. nih.govnih.govNot specified
Compound A3-3 (Triazole-carboxamide)Succinate Dehydrogenase (SDH)Hydrogen bonding with ARG43, TYR58; pi-pi interaction with TRP173. nih.govNot specified
Benzimidazole Carboxamide DerivativesPoly(ADP-ribose) Polymerase-1 (PARP-1)Used to generate bioactive conformations for 3D-QSAR studies. nih.govNot specified

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of unsynthesized compounds and in optimizing lead structures.

For scaffolds related to this compound, three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. nih.gov In a study on benzimidazole carboxamide-based PARP-1 inhibitors, robust 3D-QSAR models were developed using docked conformers for alignment. nih.gov These models yielded high correlation coefficients (r²) and cross-validation coefficients (q²), indicating strong predictive power. nih.gov

The contour maps generated from these CoMFA and CoMSIA models provide a visual representation of how different steric, electrostatic, and hydrophobic fields of the molecule influence its biological activity. This information is invaluable for designing new derivatives with enhanced potency. nih.gov

Similarly, a 3D-QSAR study on imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents resulted in a predictive model with good statistical significance. openpharmaceuticalsciencesjournal.com The model was developed for a training set of twenty-seven compounds and validated with a test set of eleven compounds, showing a high correlation coefficient (R² = 0.9181) and a good cross-validation coefficient (Q² = 0.6745). openpharmaceuticalsciencesjournal.com Such models are crucial for the future design of novel and potent derivatives against multi-drug-resistant tuberculosis. openpharmaceuticalsciencesjournal.comresearchgate.net

Table 2: Statistical Validation of 3D-QSAR Models for Related Carboxamide Scaffolds
Study/ScaffoldModel TypeCorrelation Coefficient (r² or R²)Cross-validation Coefficient (q² or Q²)
Benzimidazole Carboxamides (PARP-1 Inhibitors) nih.govCoMFA0.8990.712
Benzimidazole Carboxamides (PARP-1 Inhibitors) nih.govCoMSIA0.8890.744
Imidazo[1,2-a]pyridine-3-carboxamides (Antimycobacterial) openpharmaceuticalsciencesjournal.comAtom-based 3D-QSAR0.91810.6745

Molecular Dynamics Simulations and Conformational Studies

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment.

MD simulations have been performed to validate the binding stability of isoxazole-carboxamide derivatives with their target proteins. nih.gov By running simulations, researchers can ensure the stability of the ligand within the protein's binding pocket and study the dynamic changes in both the protein backbone and the ligand. nih.govnih.gov For example, after docking compound A8 into its bacterial enzyme targets, MD simulations were undertaken to confirm that the ligand-protein complex remained stable throughout the simulation period. nih.gov

In a study of imidazo[1,2-a]pyridine-3-carboxamide analogues, a 1.2 ns molecular dynamics simulation was used to evaluate the stability of the most potent compound complexed with its target, pantothenate synthetase. openpharmaceuticalsciencesjournal.com The stability of the complex was confirmed by analyzing the Root Mean Square Deviation (RMSD) of the protein's backbone atoms relative to their initial positions. An acceptable RMSD value (typically less than 3 Å) indicates that the system has reached a stable state, confirming the binding mode predicted by docking. openpharmaceuticalsciencesjournal.com

In Silico Prediction of Preclinical Pharmacological Profiles (e.g., ADME for research purposes)

The preclinical evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to its success. In silico ADME prediction tools allow for the early assessment of a compound's pharmacokinetic and drug-like properties, saving significant time and resources.

Computational tools such as QikProp and SwissADME are frequently used to calculate these properties. nih.govresearchgate.net For a series of isoxazole-carboxamide derivatives, the QikProp module was used for ADME analysis. nih.govnih.gov Similarly, for imidazo[1,2-a]pyridine-3-carboxamide analogues, QikProp was employed to predict ADMET properties. openpharmaceuticalsciencesjournal.comresearchgate.net These predictions help ensure that potential drug candidates possess favorable characteristics, such as good oral absorption and adherence to established criteria for drug-likeness, like Lipinski's Rule of Five. nih.gov One study on novel quinoline-benzimidazole hybrids found that the synthesized compounds violated at most two of Lipinski's rules, marking them as potential drug candidates. nih.gov

Table 3: Representative Predicted ADME Properties for Related Heterocyclic Compounds
Compound SeriesPredicted PropertyFinding/ValueTool Used
Imidazo[1,2-a]pyridine-3-carboxamides researchgate.netHuman Oral AbsorptionPredicted to be very good for the dataset. researchgate.netQikProp
2-hydroxy benzothiazole-linked 1,3,4-oxadiazoles nih.govAbsorption PercentageMost compounds showed >70% absorption; compound 4 was highest (86.77%). nih.govIn silico methods
2-hydroxy benzothiazole-linked 1,3,4-oxadiazoles nih.govLipinski's Rule of 5All compounds complied, suggesting good drug-likeness. nih.govIn silico methods
Quinoline-benzimidazole hybrids nih.govLipinski's Rule of 5Violated at most two rules, indicating potential as drug candidates. nih.govIn silico methods

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental information about the electronic structure of a molecule, which governs its geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) are used to study properties such as charge distribution, bond lengths, and the energies of frontier molecular orbitals (HOMO and LUMO).

Studies on the parent oxazole (B20620) ring have used quantum methods to analyze its geometric and electronic structure. researchgate.net These calculations report values for net charges on each atom, bond lengths, dipole moments, and heats of formation. researchgate.net The distribution of electron density and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding how the molecule will interact with electrophiles and nucleophiles.

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For example, in a comparative study, 5-methyl oxazole was found to have the least HOMO-LUMO energy gap among monosubstituted derivatives, indicating higher reactivity. researchgate.net This type of analysis is crucial for understanding the intrinsic reactivity of the 1,2-oxazole scaffold and how substitutions can modulate its electronic properties for targeted biological activity.

Table 4: Mentioned Compounds
Compound Name/IdentifierClass/Type
A13Isoxazole-carboxamide derivative
A8Isoxazole-carboxamide derivative
A3-3Carboxamide derivative with 1,2,3-triazole
ValdecoxibSelective NSAID (COX-2 inhibitor)
CelecoxibSelective NSAID (COX-2 inhibitor)
RofecoxibSelective NSAID (COX-2 inhibitor)
AmoxicillinAntibacterial drug

Preclinical Pharmacological Applications and Efficacy Studies

In Vitro Biological Activities

The 1,2-oxazole-3-carboximidamide core structure has served as a foundation for the development of numerous derivatives with potent and selective biological activities observed in laboratory settings.

Enzyme Inhibition Assays

Derivatives incorporating the isoxazole (B147169) carboxamide moiety have shown significant inhibitory activity against several clinically relevant enzymes.

One study detailed a series of isoxazole-containing compounds as inhibitors of cyclooxygenase (COX) enzymes. Notably, compound A13 emerged as a highly potent inhibitor of both COX-1 and COX-2, with IC50 values of 64 nM and 13 nM, respectively.

In the realm of cancer immunotherapy, derivatives of 1,2,5-oxadiazole-3-carboximidamide, a related heterocyclic structure, have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). Specific compounds from this series, namely compounds 23, 25, and 26, demonstrated significant inhibitory activity against human IDO1 with IC50 values of 108.7 nM, 178.1 nM, and 139.1 nM.

Furthermore, research into novel anti-ulcer agents has identified oxazole-based imidazopyridine scaffolds as effective urease inhibitors. Several compounds from this class, including 4i, 4g, 4h, and 4o, exhibited potent urease inhibition with IC50 values of 5.68 µM, 9.41 µM, 10.45 µM, and 7.11 µM, respectively.

Table 1: Enzyme Inhibition by this compound Derivatives

Enzyme Target Compound IC50 Value
COX-1 A13 64 nM
COX-2 A13 13 nM
IDO1 Compound 23 108.7 nM
IDO1 Compound 25 178.1 nM
IDO1 Compound 26 139.1 nM
Urease Compound 4i 5.68 µM
Urease Compound 4g 9.41 µM
Urease Compound 4h 10.45 µM
Urease Compound 4o 7.11 µM

Cellular Assays (e.g., anti-tumor activity in cell lines, antimicrobial activity)

The therapeutic potential of these derivatives has been further substantiated in cell-based assays, demonstrating significant anti-tumor and antimicrobial effects.

In cellular models of cancer immunotherapy, the previously mentioned IDO1 inhibitors also showed potent activity. In HEK293T cells engineered to overexpress human IDO1, compounds 23, 25, and 26 displayed cellular IC50 values of 19.88 nM, 68.59 nM, and 57.76 nM, respectively. Another study highlighted an isoxazole-carboxamide derivative, compound 2e, which was found to be a highly active agent against the B16F1 melanoma cell line with an IC50 of 0.079 µM. researchgate.net Compound 2a from the same series showed broad-spectrum activity against B16F1, Colo205, HepG2, and HeLa cancer cell lines, with IC50 values ranging from 7.55 to 40.85 µM. researchgate.net

The antimicrobial properties of this chemical class are also noteworthy. One isoxazole derivative, compound A8, exhibited both antibacterial and antifungal activity against Pseudomonas aeruginosa, Klebsiella pneumonia, and Candida albicans, all with a minimum inhibitory concentration (MIC) of 2 mg/mL. Other research has shown that certain 1,2-oxazole derivatives possess antibacterial potential exceeding that of the standard drug ciprofloxacin (B1669076) against pathogens such as Staphylococcus aureus, Escherichia coli, and Proteus mirabilis.

Table 2: Cellular Activity of this compound Derivatives

Assay Type Target Cell/Organism Compound Activity Metric (IC50/MIC)
Anti-tumor HEK293T (hIDO1) Compound 23 19.88 nM
Anti-tumor HEK293T (hIDO1) Compound 25 68.59 nM
Anti-tumor HEK293T (hIDO1) Compound 26 57.76 nM
Anti-tumor B16F1 Melanoma Compound 2e 0.079 µM
Anti-tumor B16F1, Colo205, HepG2, HeLa Compound 2a 7.55 - 40.85 µM
Antimicrobial P. aeruginosa, K. pneumonia, C. albicans Compound A8 2 mg/mL

In Vivo Preclinical Efficacy in Animal Models

The promising in vitro results have led to the evaluation of selected derivatives in animal models, where they have demonstrated efficacy in various disease states.

Efficacy Assessment in Disease Models (e.g., anti-tumor, anti-infective, anti-inflammatory)

In preclinical cancer models, an IDO1 inhibitor, compound 25, demonstrated potent anti-tumor effects, inhibiting the growth of a CT-26 syngeneic colon carcinoma xenograft in mice with an efficacy similar to the established inhibitor epacadostat. Another study reported that an ester prodrug, III-5, derived from a 1,2,3-triazole derivative targeting the PD-1/PD-L1 pathway, showed significant oral anti-tumor effects in a mouse model, achieving a tumor growth inhibition (TGI) of 49.6%. nih.gov

The anti-infective potential has also been confirmed in vivo. An isoxazole-3-carboxamide (B1603040) analog of the antiviral drug pleconaril, known as compound 11526092, was tested in a mouse respiratory model of Enterovirus-D68 (EV-D68) infection. nih.gov Treatment resulted in a statistically significant 1-log reduction in lung viral titer and a 3-log decrease in viremia. nih.gov The same compound also proved effective in a mouse model of Coxsackie B5 virus infection, where it produced a 3-log TCID50 reduction in pancreatic tissue. nih.gov

Furthermore, isoxazole carboxamide derivatives have been assessed for anti-inflammatory and analgesic properties. researchgate.netresearchgate.neteijst.org.uk In an acetic acid-induced writhing assay in mice, a model for pain and inflammation, derivative B2 showed higher analgesic activity than the standard drug tramadol. researchgate.net Other studies using the carrageenan-induced paw edema model in rats, a classic test for anti-inflammatory agents, also confirmed the in vivo activity of this class of compounds. researchgate.neteijst.org.uk

Preclinical Pharmacokinetic (PK) Characterization and Optimization

Understanding the pharmacokinetic profile of these derivatives is crucial for their development as therapeutic agents. Several studies have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

One extensively studied compound, KR-69232, which contains an oxazole-4-carboxamido moiety, was found to be highly bound to both rat and human plasma proteins (>99.8%). In vitro metabolic studies showed half-lives of 75.3 minutes in rat liver microsomes and over 120 minutes in human liver microsomes. However, it exhibited very low permeability in Caco-2 cell assays, predicting limited intestinal absorption. This was confirmed in rat studies, where the compound showed low oral bioavailability (<10%) and was absorbed slowly, with a time to maximum concentration (Tmax) of 3.8 to 5.2 hours.

In contrast, the IDO1 inhibitor, compound 25, displayed more favorable pharmacokinetic properties in mice. It had a longer half-life of 3.81 hours and achieved a significantly better oral bioavailability of 33.6%.

Distribution studies in rats with another derivative, 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), revealed that the compound penetrates most effectively into the eyes (the site of administration) and other well-vascularized organs like the spleen, lungs, and heart.

Table 3: Preclinical Pharmacokinetic Parameters of this compound Derivatives

Compound Species Parameter Value
KR-69232 Rat Oral Bioavailability (F) <10%
KR-69232 Rat Tmax 3.8 - 5.2 h
KR-69232 Rat Plasma Protein Binding >99.8%
KR-69232 Rat t1/2 (Liver Microsomes) 75.3 min
KR-69232 Human Plasma Protein Binding >99.8%
KR-69232 Human t1/2 (Liver Microsomes) >120 min
Compound 25 Mouse Oral Bioavailability (F) 33.6%
Compound 25 Mouse Half-life (t1/2) 3.81 h

Future Research Directions and Translational Potential in Drug Discovery Research

Design of Novel 1,2-Oxazole-3-carboximidamide Scaffolds with Enhanced Preclinical Profiles

A primary objective in advancing this compound derivatives is the rational design of new analogues with superior preclinical characteristics, including enhanced potency, selectivity, and pharmacokinetic (ADME) properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to achieve a desirable balance of these properties. nih.govresearchgate.net

Research on analogous structures, such as 1,2,5-oxadiazole-3-carboximidamide, has demonstrated that strategic structural modifications can significantly improve pharmacokinetic profiles. For instance, in the development of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, structure-based design was employed to overcome the poor half-life of the lead compound, epacadostat. nih.gov By introducing cyclic moieties into the side chain of the 1,2,5-oxadiazole-3-carboximidamide core, researchers successfully developed compounds with longer half-lives and better oral bioavailability. nih.gov One such analogue, compound 25, exhibited a half-life of 3.81 hours in mice and an oral bioavailability of 33.6%, a notable improvement over the parent compound. nih.gov

Similarly, studies on isoxazole-3-carboxamide (B1603040) derivatives targeting the TRPV1 receptor have shown that substitution with specific motifs, like 1S, 3R-3-aminocyclohexanol, can provide the requisite balance of potency and solubility. nih.govresearchgate.net These findings underscore the potential for targeted modifications—such as introducing electron-donating or electron-withdrawing groups, or altering the length and flexibility of attached alkyl chains—to fine-tune the physicochemical and pharmacokinetic properties of the this compound scaffold. researchgate.net

Analogous ScaffoldTargetKey Modification StrategyObserved ImprovementReference
1,2,5-Oxadiazole-3-carboximidamideIDO1Introduction of a cyclic moiety in the side chainImproved half-life (t1/2 = 3.81 h) and oral bioavailability (F = 33.6%) in mice nih.gov
Isoxazole-3-carboxamideTRPV1Substitution with a 1S, 3R-3-aminocyclohexanol motifAchieved a balance of high potency and improved solubility nih.gov
Trisubstituted IsoxazolesRORγtSystematic optimization of linkers and substituents~10-fold increase in potency and promising kinetic solubility acs.org

Exploration of New Biological Targets and Mechanisms

The versatility of the oxazole (B20620) scaffold suggests that this compound derivatives could be effective modulators of a wide range of biological targets beyond their current applications. researchgate.netnih.gov The flexible nature of this heterocyclic system allows it to interact with various enzymes and receptors, opening avenues for new therapeutic uses. researchgate.nettandfonline.com

Current research has identified oxazole-containing compounds as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in cancer immunotherapy. nih.gov However, the therapeutic potential is much broader. For example, isoxazole-3-carboxamide derivatives have been developed as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for pain management. nih.govresearchgate.net Other research has explored oxazole analogues as inhibitors of HIV-1 protease, bacterial DNA gyrase, and phosphatidylinositol-4-kinase beta (PI4KIIIb), the latter being a target for Hepatitis C virus (HCV) therapies. derpharmachemica.com

Future work should focus on screening this compound libraries against a diverse panel of biological targets implicated in various diseases. This could include kinases, proteases, and receptors involved in oncology, inflammation, metabolic disorders, and infectious diseases. researchgate.netderpharmachemica.com For instance, isoxazole (B147169) derivatives have shown potential as anticancer agents by targeting heat shock protein 90 (Hsp90) and exhibiting cytotoxic activity against various cancer cell lines, including breast, cervical, and liver cancer. researchgate.netnih.govnajah.edu Understanding the precise molecular mechanisms, such as how these compounds fit into the active sites of enzymes or binding pockets of receptors, will be critical for rational drug design and optimization. derpharmachemica.com

Advanced Synthetic Methodologies for Sustainable Production

The translation of promising compounds from the laboratory to clinical use requires efficient, scalable, and environmentally sustainable synthetic methods. Traditional synthesis of oxazole derivatives often involves multiple steps, harsh reaction conditions, and the use of hazardous reagents and solvents, leading to low yields and significant chemical waste. ijpsonline.comijpsonline.com

Modern synthetic chemistry offers several "green" approaches that can be applied to the production of this compound derivatives. ijpsonline.comijpsonline.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times from hours to minutes while often improving product yields and purity. organic-chemistry.orgnveo.orgbenthamdirect.comresearchgate.net For example, the synthesis of certain isoxazole derivatives that required 6-8 hours with conventional heating was completed in 6-10 minutes under microwave irradiation, with yields increasing from 58-69% to 67-82%. benthamdirect.comresearchgate.net

Other sustainable strategies include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent usage, energy consumption, and waste. organic-chemistry.orgnih.gov

Use of Green Solvents: Replacing hazardous solvents with environmentally benign alternatives like water or ionic liquids can drastically improve the sustainability of a process. mdpi.com The van Leusen oxazole synthesis, a key method for creating the oxazole ring, has been successfully adapted to use water as a solvent. mdpi.com

Ultrasound-Mediated Synthesis: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. nih.gov

Catalysis: Employing efficient catalysts, including biocatalysts or reusable solid-supported catalysts, can improve reaction efficiency and reduce waste. tandfonline.com

Synthetic MethodKey AdvantagesExample ApplicationReference
Microwave-Assisted SynthesisReduced reaction time, increased yield, higher puritySynthesis of 3,4,5-substituted isoxazoles in 30 minutes vs. several days organic-chemistry.org
van Leusen Synthesis in WaterUses a green, non-toxic solvent; can be promoted by catalytic base amountsFormation of oxazoles at low temperatures in an aqueous medium mdpi.com
Ultrasound-Mediated SynthesisEnhanced reaction rates, shorter reaction times, improved yields (78-90%)Synthesis of oxadiazole-2(3H)-thiones nih.gov
One-Pot, Three-Component ReactionsHigh efficiency, reduced waste, simplified procedureCoupling-cycloaddition sequence to produce isoxazoles organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new therapeutic agents like this compound derivatives. nih.govmednexus.org These computational approaches can analyze vast datasets to identify promising candidates, predict their properties, and guide synthetic efforts, thereby reducing the time and cost associated with traditional trial-and-error methods. nih.gov

Key applications of AI/ML in this context include:

Virtual Screening: AI algorithms can rapidly screen massive virtual libraries of compounds to identify molecules with a high probability of binding to a specific biological target. researchgate.netnih.gov This in silico approach helps prioritize which derivatives to synthesize and test in the lab.

Predictive Modeling: Machine learning models, such as graph neural networks, can be trained to predict the physicochemical properties, pharmacokinetic profiles (ADME), and potential toxicity of novel compounds before they are ever made. astrazeneca.com This allows researchers to focus on candidates with the most promising drug-like characteristics.

Molecular Docking and Simulation: Computational docking studies predict how a ligand binds to the active site of a target protein, providing insights into the key interactions that drive biological activity. researchgate.net This information is invaluable for understanding SAR and designing more potent and selective inhibitors.

De Novo Drug Design: Generative AI models can design entirely new molecules tailored to fit a specific target. mednexus.org By learning the underlying rules of chemical structure and biological activity, these models can propose novel this compound scaffolds that chemists may not have conceived of otherwise.

The integration of these computational tools enables a more data-driven and efficient design-build-test-learn cycle, ultimately accelerating the journey from initial concept to a viable drug candidate. nih.govastrazeneca.com

Q & A

Q. What protocols ensure ethical and reproducible data sharing in collaborative studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChemRxiv. Use persistent identifiers (DOIs) for datasets and cite primary literature. For conflicting interpretations, document resolution steps in supplemental materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.